N-cyclopropyl-3-hydroxybenzamide

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2) is a polysubstituted benzamide building block with a molecular weight of 177.20 g/mol and a molecular formula of C10H11NO2. Distinguished by its specific meta-substitution pattern, this compound serves as a critical intermediate in the synthesis of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors, a key target in inflammatory bowel disease (IBD).

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1019466-68-2
Cat. No. B1517546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-hydroxybenzamide
CAS1019466-68-2
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C10H11NO2/c12-9-3-1-2-7(6-9)10(13)11-8-4-5-8/h1-3,6,8,12H,4-5H2,(H,11,13)
InChIKeyRARPTIBEFUNWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2): A Meta-Hydroxy Building Block for Targeted Medicinal Chemistry


N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2) is a polysubstituted benzamide building block with a molecular weight of 177.20 g/mol and a molecular formula of C10H11NO2 [1]. Distinguished by its specific meta-substitution pattern, this compound serves as a critical intermediate in the synthesis of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors, a key target in inflammatory bowel disease (IBD) [2]. Its procurement for research use is defined by a commercial purity standard of 95% .

Why a Substitution with N-Cyclopropyl-3-hydroxybenzamide's Positional Isomers Fails in Medicinal Chemistry Campaigns


Generic substitution of N-cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2) with its para- or ortho-hydroxy isomers is invalid. These compounds are not interchangeable; the meta-hydroxy group dictates a unique hydrogen bond donor/acceptor vector geometry, which directly determines the specificity of protein-ligand interactions [1]. This positional isomerism leads to quantifiable differences in pharmacologically relevant physicochemical properties, including a distinct pKa of 8.82 and a documented melting point of 157-159°C, which affect reactivity, solubility, and solid-state handling during synthesis [2]. Using the incorrect isomer results in a different molecular entity with a divergent biological activity profile and synthetic handling characteristics.

Quantitative Comparative Analysis of N-Cyclopropyl-3-hydroxybenzamide Against its 2-Hydroxy and 4-Hydroxy Isomers


Vapor Pressure and Boiling Point: Implications for Laboratory Handling and Purification

The meta-substitution pattern of N-cyclopropyl-3-hydroxybenzamide results in higher predicted boiling and flash points compared to the para-isomer, suggesting greater thermal stability. This is a key differentiator for purification protocols requiring elevated temperatures [1].

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Solid-State Handling: The Definitive Advantage of a Characterized Melting Point

N-cyclopropyl-3-hydroxybenzamide is a characterized crystalline solid with a specific melting point of 157-159°C, in contrast to its 4-hydroxy isomer, which has no defined melting point (N/A). This allows the meta-isomer to serve as an authentic analytical standard [1].

Solid-State Chemistry Quality Control Chemical Synthesis

pKa and Ionization State at Physiological pH: A Calculated Advantage in Lead Optimization

The meta-hydroxy group of the target compound confers a higher predicted acid dissociation constant (pKa 8.82) compared to its para-hydroxy counterpart (pKa 8.52) [1] . This distinction is critical for lead optimization.

Pharmacokinetics Medicinal Chemistry Physicochemical Properties

Critical Scaffold for RIPK2 Inhibitor Patents: The Key Intermediate

The meta-substituted N-cyclopropyl-3-hydroxybenzamide core is a building block for generating novel N-cyclopropyl benzamide compounds claimed as potent RIPK2 inhibitors [1]. This patent specifically protects a series where subtle variations on the benzamide core, including the hydroxy substitution pattern, lead to functional inhibitors, establishing the meta-isomer's role as a direct structural input for generating patent-protected chemical matter.

Kinase Inhibition Inflammatory Disease Chemical Biology

Specific Research and Industrial Application Scenarios for N-Cyclopropyl-3-hydroxybenzamide (CAS 1019466-68-2)


Precision Synthesis of Novel RIPK2 Kinase Inhibitors for Inflammatory Disease

Medicinal chemistry teams developing novel ATP-competitive inhibitors of RIPK2 for the treatment of IBD should procure N-cyclopropyl-3-hydroxybenzamide as the starting material. Its use ensures fidelity to the core structure described in foundational patent literature (US 10,138,222), which claims N-cyclopropyl benzamide analogs [1]. Using the 4-hydroxy isomer would result in a completely different patent space and a divergent structure-activity relationship (SAR) trajectory.

Pharmaceutical Co-Crystal Screening and Solid-State Form Development

Pre-formulation scientists requiring a well-defined crystalline starting material can confidently use N-cyclopropyl-3-hydroxybenzamide. Its definitive melting point (157-159°C) [1] provides a baseline for thermal analysis (DSC) during co-crystal screening. In contrast, the para-isomer's lack of a characterized melting point introduces unacceptable ambiguity into solid-state characterization, disqualifying it for rigorous pharmaceutical development studies.

Physicochemical Profiling in Early-Stage Drug Discovery

Discovery teams performing physicochemical profiling for lead series should utilize N-cyclopropyl-3-hydroxybenzamide to establish the meta-hydroxy scaffold’s baseline. Its specific pKa (8.82) [1] will dictate a different ionization state at physiological pH compared to the para-hydroxy isomer (pKa 8.52). This directly influences logD, solubility, and permeability assays, making the meta-isomer the correct choice for generating accurate pharmacokinetic data for your lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-3-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.